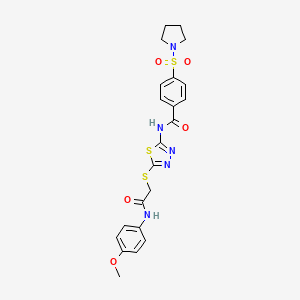

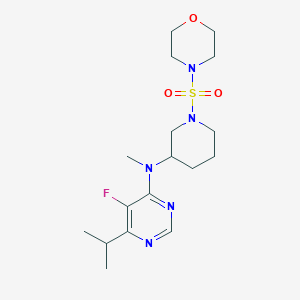

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives with thiadiazole moieties involves multi-step reactions starting with the formation of intermediate compounds. In one study, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These intermediates were then oxidized using copper(II) chloride, leading to cyclization and the formation of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives. Subsequently, these derivatives were used to form copper(II) complexes through coordination with the copper(II) ion .

Another synthesis approach involved the preparation of 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide derivatives by reacting 5-(bromoacetyl) salicylamide with thiourea, thioformamide, thioalkylamide, and substituted thioureas in absolute ethanol. These compounds were further modified to produce 2-alkoxy derivatives through a reaction with n-alkylbromides in the presence of a base .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance ((1)H NMR), and carbon-13 nuclear magnetic resonance ((13)C NMR) spectroscopies were employed to determine the structural features of the synthesized benzamide derivatives and their copper(II) complexes. Additionally, X-ray single-crystal diffraction was used to elucidate the crystal structures, providing detailed information on atom positions, bond lengths, bond angles, and dihedral angles. The copper(II) complexes exhibited a stable planar geometry around the central ion, coordinated by two large monodentate ligands and two chloride anions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by cyclization and coordination processes. The oxidation step during the synthesis of the thiadiazolo[2,3-a]pyridine derivatives is crucial as it removes two hydrogen atoms and allows for the cyclization to occur. The subsequent coordination with copper(II) ions indicates the ability of these ligands to form stable metal complexes, which is an important aspect of their reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their structural analysis and biological activity studies. While the N-(pyridine-2-ylcarbamothioyl)benzamide derivatives showed no cytotoxic activity, their oxidized counterparts and the resulting copper(II) complexes exhibited significant cytotoxicity against various human cancer cell lines. This suggests that the introduction of the thiadiazole ring and the formation of metal complexes can significantly alter the biological properties of these compounds. The complexes, in particular, demonstrated smaller IC50 values, indicating a higher potency in inhibiting cancer cell growth .

The antifungal activity screening of the 2-hydroxy benzamides and their 2-alkoxy derivatives also reflects their chemical properties. The presence of the 1,3-thiazol-5-yl moiety and the substitution pattern on the benzamide ring are likely to influence their antifungal efficacy, although specific activity data is not provided in the abstract .

Applications De Recherche Scientifique

Synthesis and Biological Activity

Compounds with similar structural motifs are frequently synthesized for their biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties. For example, the synthesis of novel heterocyclic compounds derived from benzodifuranyl and thiadiazolopyrimidines has shown significant anti-inflammatory and analgesic activities, indicating a potential pathway for the development of new pharmacological agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Photodynamic Therapy Applications

Compounds incorporating thiadiazolyl and methoxyphenyl groups have been explored for their photophysical and photochemical properties, useful in photodynamic therapy (PDT) for cancer treatment. For instance, a study on zinc phthalocyanine derivatives highlighted their high singlet oxygen quantum yield, indicating their potential as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Effects

Research has demonstrated that compounds containing thiadiazol and methoxyphenyl groups exhibit promising antimicrobial and antifungal activities. For example, the synthesis of pyrimidin-derivatives showed significant antifungal activity against Aspergillus species, suggesting these compounds' utility in developing new antifungal agents (Jafar et al., 2017).

Nematocidal Activity

In agricultural research, derivatives of thiadiazole have been investigated for their nematocidal activity, offering potential solutions for controlling nematode pests that affect crops. A study highlighted novel oxadiazole derivatives with thiadiazole amide groups showing significant activity against Bursaphelenchus xylophilus, a pest causing pine wilt disease (Liu, Wang, Zhou, & Gan, 2022).

Propriétés

IUPAC Name |

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O5S3/c1-32-17-8-6-16(7-9-17)23-19(28)14-33-22-26-25-21(34-22)24-20(29)15-4-10-18(11-5-15)35(30,31)27-12-2-3-13-27/h4-11H,2-3,12-14H2,1H3,(H,23,28)(H,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGKTIZEQHVKHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3018496.png)

![3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one](/img/structure/B3018499.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B3018501.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3018505.png)

![(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate](/img/structure/B3018508.png)

![methyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3018509.png)